1,1,2,2-Tetrabutoxyethane
Description
However, extensive data exists for structurally similar tetra-substituted ethanes, such as 1,1,2,2-Tetrachloroethane (), 1,1,2,2-Tetrabromoethane (), and 1,1,2,2-Tetramethoxyethane (). This article will focus on comparing these compounds to infer trends in their properties, applications, and hazards.
Properties
CAS No. |
6284-81-7 |
|---|---|
Molecular Formula |
C18H38O4 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-(1,2,2-tributoxyethoxy)butane |
InChI |
InChI=1S/C18H38O4/c1-5-9-13-19-17(20-14-10-6-2)18(21-15-11-7-3)22-16-12-8-4/h17-18H,5-16H2,1-4H3 |
InChI Key |
LNDOAJBBKMXYGW-UHFFFAOYSA-N |
SMILES |
CCCCOC(C(OCCCC)OCCCC)OCCCC |
Canonical SMILES |
CCCCOC(C(OCCCC)OCCCC)OCCCC |
Other CAS No. |
6284-81-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
1,1,2,2-Tetrachloroethane
- Chemical Properties : A chlorinated ethane derivative with a sweet odor, used as a solvent for paints, resins, and metal degreasing .
- Hazards :
- Regulatory Status : Classified as hazardous under U.S. EPA Air Toxics standards and NIOSH occupational exposure guidelines .
1,1,2,2-Tetrabromoethane
- Chemical Properties : A brominated analog with higher density (2.97 g/cm³) and boiling point (135°C) compared to its chloro counterpart .
- Hazards: Severe toxicity: Linked to carcinogenicity, mutagenicity, and bile duct obstruction . Reactivity: Incompatible with strong oxidizers and metals like aluminum or magnesium .
- Applications : Primarily used in flame retardants and heavy liquid separations.
1,1,2,2-Tetramethoxyethane
- Chemical Properties : An ether derivative with a lower boiling point (78–79°C at 50 Torr) and density (1.018 g/cm³), making it suitable as a polar solvent in organic synthesis .
- Applications : Used to dissolve catalysts and stabilize reactive intermediates due to its solubility in alcohols and esters .
- Safety Profile: Limited hazard data in the evidence, but ethers generally pose lower acute toxicity compared to halogenated analogs.
Comparative Data Table
Research Findings and Trends
- Substituent Effects :
- Soil Interaction : Chlorinated ethanes show strong adsorption-desorption hysteresis in soils, complicating remediation efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
